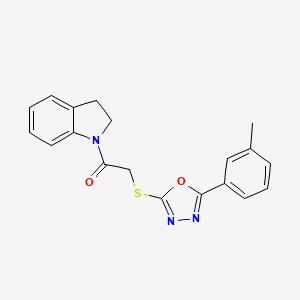

(4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and is typically carried out in solvents like glacial acetic acid. For instance, the synthesis of 1,3,5-triyltris((4-chlorophenyl)methanone) was achieved using such methods and was characterized by various spectroscopic techniques . Although the exact synthesis of "(4-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl)(thiomorpholino)methanone" is not detailed, it is likely that similar synthetic strategies and characterization techniques would be applicable.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and methanone groups has been elucidated using techniques like FTIR, NMR, and mass spectrometry . X-ray crystallography has also been employed to determine the solid-state structure and to investigate the presence of halogen bonds . These methods would be essential in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the compound . However, the presence of a chlorophenyl group suggests potential reactivity in nucleophilic substitution reactions, while the methanone unit could be involved in condensation reactions . The triazole ring is known for its participation in click chemistry, which could be relevant for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using density functional theory (DFT) calculations, which provide insights into stability, charge transfer, and energy levels of molecular orbitals . Hirshfeld surface analysis and energy framework calculations have been used to evaluate intermolecular interactions, such as halogen bonding and π-π interactions . These computational and analytical techniques would be instrumental in predicting and understanding the properties of "this compound".

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Triazole Derivatives

Researchers have developed methods for synthesizing and characterizing various triazole derivatives, often focusing on their potential applications in medicinal chemistry and material science. For instance, a study on the synthesis and characterization of Re(I) di- and tricarbonyl complexes explores the structural aspects and potential biological applications of these compounds, highlighting their synthesis and potential for biological activity without detailing specific drug applications (Gantsho et al., 2019). Another example is the work on synthesizing and studying the reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles, which provides foundational knowledge for further applications in chemical synthesis (Pouzet et al., 1998).

Antioxidant Properties

Several studies have investigated the antioxidant properties of diphenylmethane derivatives, including bromophenols. These compounds have shown effective antioxidant power in various in vitro assays, suggesting their potential utility in addressing oxidative stress-related conditions (Çetinkaya et al., 2012); (Balaydın et al., 2010).

Antimicrobial Activities

Research on the synthesis of new 1,2,4-triazole derivatives has also shown promising results in antimicrobial activities. These compounds were tested against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Material Science Applications

The synthesis and study of triazole derivatives extend beyond biological applications to include material science, such as the development of new inhibitors for metal corrosion in acidic media. This showcases the versatility of triazole compounds in various scientific and industrial applications (Li et al., 2007).

Wirkmechanismus

Triazoles

This compound contains a 1,2,3-triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . They can bind to a variety of enzymes and receptors in the biological system .

Safety and Hazards

Eigenschaften

IUPAC Name |

[5-(3-chlorophenyl)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4OS/c14-10-3-1-2-9(8-10)11-12(16-17-15-11)13(19)18-4-6-20-7-5-18/h1-3,8H,4-7H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUMSCNFIRIUBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NNN=C2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)

![3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2529839.png)

![4-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B2529841.png)

![5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2529845.png)

![5-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2529846.png)